molecular formula C10H12O2S B8078830 5-[(1-Methylethyl)thio]-1,3-benzodioxole CAS No. 5279-36-7

5-[(1-Methylethyl)thio]-1,3-benzodioxole

Cat. No.: B8078830
CAS No.: 5279-36-7
M. Wt: 196.27 g/mol
InChI Key: LIOPJAJKCHAZQM-UHFFFAOYSA-N
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Description

5-[(1-Methylethyl)thio]-1,3-benzodioxole is a sulfur-substituted benzodioxole derivative characterized by a 1,3-benzodioxole core with a (1-methylethyl)thio (isopropylthio) group at the 5-position. This compound belongs to a broader class of benzodioxoles, which are heterocyclic structures containing two oxygen atoms in a fused dioxole ring. The isopropylthio substituent introduces steric bulk and moderate lipophilicity, distinguishing it from other derivatives with alkyl, alkenyl, or nitro groups.

Properties

IUPAC Name

5-propan-2-ylsulfanyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7(2)13-8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOPJAJKCHAZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273736
Record name 5-[(1-Methylethyl)thio]-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5279-36-7
Record name 5-[(1-Methylethyl)thio]-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5279-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1-Methylethyl)thio]-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

This two-step approach begins with converting 5-hydroxy-1,3-benzodioxole (sesamol) into a mesylate intermediate, followed by displacement with sodium isopropylthiolate:

  • Mesylation :

    • Reagents : Methanesulfonyl chloride (MsCl), triethylamine (TEA) in dichloromethane (DCM).

    • Conditions : 0°C to room temperature, 12 hours.

    • Intermediate : 5-(methylsulfonyloxy)-1,3-benzodioxole.

  • Thiolate Displacement :

    • Reagents : Sodium isopropylthiolate (NaS-iPr) in dimethylformamide (DMF).

    • Conditions : 80°C, 6–8 hours.

    • Yield : 65–72%.

Example Procedure

  • Mesylation :

    • Dissolve sesamol (10.0 g, 72.5 mmol) in DCM (100 mL).

    • Add MsCl (8.3 mL, 108 mmol) dropwise at 0°C, followed by TEA (15.1 mL, 108 mmol).

    • Stir at room temperature for 12 hours. Wash with NaHCO₃ (aq.) and concentrate to obtain the mesylate.

  • Displacement :

    • Suspend the mesylate (12.0 g, 54.5 mmol) in DMF (50 mL).

    • Add NaS-iPr (7.2 g, 65.4 mmol) and heat at 80°C for 6 hours.

    • Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography.

Mitsunobu Reaction for Direct Thioether Formation

Reaction Overview

The Mitsunobu reaction enables direct coupling of 5-hydroxy-1,3-benzodioxole with isopropylthiol, avoiding intermediate isolation:

  • Reagents : Isopropylthiol (iPrSH), diethyl azodicarboxylate (DEAD), triphenylphosphine (Ph₃P) in tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : 58–63%.

Example Procedure

  • Dissolve sesamol (5.0 g, 36.3 mmol) and iPrSH (3.4 mL, 36.3 mmol) in THF (50 mL).

  • Add Ph₃P (9.5 g, 36.3 mmol) and DEAD (6.3 mL, 36.3 mmol) at 0°C.

  • Stir at room temperature for 6 hours. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Ullmann-Type Coupling with Halogenated Precursors

Methodology

This method employs a copper-catalyzed coupling between 5-bromo-1,3-benzodioxole and isopropylthiol:

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Base : K₃PO₄ in dimethylacetamide (DMA).

  • Conditions : 110°C, 24 hours.

  • Yield : 45–50%.

Example Procedure

  • Mix 5-bromo-1,3-benzodioxole (8.0 g, 37.0 mmol), iPrSH (3.7 mL, 40.7 mmol), CuI (0.7 g, 3.7 mmol), and 1,10-phenanthroline (1.3 g, 7.4 mmol) in DMA (50 mL).

  • Add K₃PO₄ (11.8 g, 55.5 mmol) and heat at 110°C for 24 hours.

  • Filter, extract with ethyl acetate, and concentrate for purification.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)AdvantagesLimitations
Nucleophilic Substitution5-Hydroxy-1,3-benzodioxoleMsCl, NaS-iPr806–865–72High yield; scalableTwo-step process
Mitsunobu Reaction5-Hydroxy-1,3-benzodioxoleDEAD, Ph₃P254–658–63Direct coupling; no intermediatesCostly reagents
Ullmann Coupling5-Bromo-1,3-benzodioxoleCuI, K₃PO₄1102445–50Uses stable halide precursorModerate yield; long reaction time

Critical Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMA) enhance nucleophilicity in substitution reactions.

  • THF is preferred for Mitsunobu reactions due to compatibility with DEAD/Ph₃P.

Scalability

  • Mesylation-displacement is industrially favorable due to reagent availability and high yields.

  • Ullmann coupling suffers from catalyst cost and lower efficiency.

Emerging Strategies

Flow Chemistry

Continuous-flow systems could optimize exothermic mesylation steps, improving safety and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-[(1-Methylethyl)thio]-1,3-benzodioxole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(1-Methylethyl)thio]-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[(1-Methylethyl)thio]-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-[(1-Methylethyl)thio]-1,3-benzodioxole with related analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties CAS Number Reference ID
5-[(1-Methylethyl)thio]-1,3-benzodioxole Isopropylthio (5) C10H12O2S 196.27 Lipophilic, steric hindrance Not explicitly listed
5-Methylthio-1,3-benzodioxole Methylthio (5) C8H8O2S 168.21 Moderate lipophilicity, smaller substituent 5354-08-5
5-(2-Propenyl)-1,3-benzodioxole (Isosafrole) Propenyl (5) C10H10O2 162.19 Planar structure, cis/trans isomerism 120-58-1
5-(2-Nitroprop-1-enyl)-1,3-benzodioxole Nitropropenyl (5) C10H9NO4 207.18 Electron-withdrawing nitro group 5438-41-5
5-(Chloromethyl)-1,3-benzodioxole Chloromethyl (5) C8H7ClO2 170.59 Reactive chloromethyl group 20850-43-5
5-Isothiocyanato-1,3-benzodioxole Isothiocyanate (5) C8H5NO2S 179.20 Electrophilic isothiocyanate group 113504-93-1
Key Observations:
  • Reactivity: Chloromethyl and isothiocyanate derivatives exhibit higher reactivity due to labile functional groups, making them intermediates in synthesis . Electronic Effects: The nitro group in 5-(2-nitroprop-1-enyl)-1,3-benzodioxole withdraws electron density, reducing aromatic ring reactivity compared to electron-donating thio or alkenyl substituents .
Enzyme Induction and Inhibition
  • Data on thio-substituted analogs are lacking, highlighting a research gap.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-[(1-Methylethyl)thio]-1,3-benzodioxole?

  • Methodological Answer : The synthesis typically involves functionalization of the benzodioxole core. For example:

  • Thioether Formation : Reacting 5-chloromethyl-1,3-benzodioxole (CAS 20850-43-5) with 1-methylethanethiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used to isolate the product, with yields ranging from 45% to 70% .
    • Key Considerations : Monitor reaction progress via TLC and confirm purity using GC-MS or HPLC .

Q. What spectroscopic techniques are used for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to identify the benzodioxole aromatic protons (δ 6.5–7.0 ppm) and the isopropylthio group (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for SCH(CH₃)₂) .
  • HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., calculated m/z for C₁₀H₁₂O₂S: 212.0606; observed: 212.0608) .
  • IR : Characteristic peaks for C-O-C (1250–1300 cm⁻¹) and C-S (650–700 cm⁻¹) bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of 5-[(1-Methylethyl)thio]-1,3-benzodioxole?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ or DBU) to enhance nucleophilic substitution efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to reduce side reactions; DMSO may improve solubility of thiolate intermediates .
  • Temperature Control : Lower temperatures (40–50°C) may minimize thiol oxidation, while higher temperatures (80°C) accelerate reaction kinetics .
    • Data Contradiction Analysis : Discrepancies in reported yields (45% vs. 70%) may arise from variations in reagent purity or moisture content in solvents .

Q. How can researchers resolve contradictions in spectral data interpretation for benzodioxole derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian) to assign ambiguous signals .
  • Isotopic Labeling : Use 34S^{34}S-labeled reagents to confirm C-S bond assignments in mass spectrometry .
  • Case Study : For 5-[(2-nitroprop-1-enyl)]-1,3-benzodioxole, discrepancies between calculated (C 73.20%) and experimental (C 73.00%) elemental analysis values highlight the need for repeated measurements under controlled conditions .

Q. What strategies are employed to assess structure-activity relationships (SAR) for benzodioxole derivatives in pharmacological studies?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace the isopropylthio group with other substituents (e.g., nitrovinyl or methoxy groups) to evaluate effects on bioactivity .
  • Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., tyrosine kinases or antimicrobial enzymes) .
  • In Vitro Assays : Test derivatives for IC₅₀ values against bacterial strains (e.g., E. coli MIC = 8–16 µg/mL) or cancer cell lines (e.g., HeLa cell viability assays) .

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